8-Dechloro-7-chloro Loratadine

Description

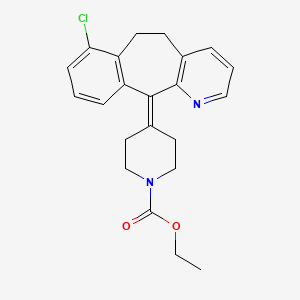

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(12-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-15(11-14-25)20-18-6-3-7-19(23)17(18)9-8-16-5-4-12-24-21(16)20/h3-7,12H,2,8-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPBOVWBDYPSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C(=CC=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Preparative Methodologies for 8 Dechloro 7 Chloro Loratadine

Strategies for the Directed Chemical Synthesis of 8-Dechloro-7-chloro Loratadine (B1675096)

While the primary focus of synthetic chemistry in this context is the production of Loratadine itself, the directed synthesis of its impurities, such as 8-Dechloro-7-chloro Loratadine, is essential for their use as analytical reference standards. A plausible, though not explicitly detailed in publicly available literature, synthetic strategy would likely mirror the synthesis of Loratadine but would require a specifically chlorinated tricyclic ketone intermediate.

The synthesis would likely commence with a precursor to the tricyclic core that is chlorinated at the desired 7-position. The general synthetic approach for Loratadine involves the construction of the 8-chloro-5,6-dihydro-11H-benzo synthinkchemicals.comresearchgate.netcyclohepta[1,2-b]pyridin-11-one intermediate. For the targeted synthesis of the 7-chloro isomer, a corresponding 7-chloro-5,6-dihydro-11H-benzo synthinkchemicals.comresearchgate.netcyclohepta[1,2-b]pyridin-11-one would be necessary. The regioselective chlorination of the benzo synthinkchemicals.comresearchgate.netcyclohepta[1,2-b]pyridine core is a critical step that would dictate the final position of the chlorine atom.

Subsequent steps would likely follow the established Loratadine synthesis, involving a coupling reaction, such as a Grignard or McMurry reaction, with an appropriate piperidine (B6355638) derivative, followed by the introduction of the ethoxycarbonyl group.

Table 1: Key Intermediates in the Hypothesized Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

| 7-chloro-5,6-dihydro-11H-benzo synthinkchemicals.comresearchgate.netcyclohepta[1,2-b]pyridin-11-one | 7-chloro substituted tricyclic ketone | Key precursor determining the final chlorine position |

| N-substituted 4-piperidone | Varies depending on the specific synthetic route | Provides the piperidine ring of the final molecule |

Mechanistic Pathways of Formation of this compound as a Process Impurity During Loratadine Manufacturing

The formation of this compound as a process impurity during the industrial synthesis of Loratadine is primarily attributed to a lack of complete regioselectivity during the chlorination step of the tricyclic core. Friedel-Crafts acylation is a common method used to form the ketone on the tricyclic system, and the subsequent or preceding chlorination step is crucial.

During the electrophilic aromatic substitution (chlorination) of the benzo synthinkchemicals.comresearchgate.netcyclohepta[1,2-b]pyridine precursor, the directing effects of the existing substituents on the aromatic ring can lead to the formation of a mixture of positional isomers. While the 8-chloro isomer (Loratadine precursor) is the desired product, the electronic and steric properties of the substrate and the reaction conditions can allow for substitution at the 7-position, leading to the formation of the 7-chloro impurity.

Factors that can influence the regioselectivity of the chlorination and thus the formation of this impurity include:

The nature of the chlorinating agent: Different chlorinating agents can exhibit varying degrees of selectivity.

The catalyst used: The choice of Lewis acid catalyst in Friedel-Crafts type reactions can significantly impact the isomer distribution.

Reaction temperature and time: These parameters can affect the kinetic versus thermodynamic control of the reaction, influencing the ratio of the isomers formed.

The solvent system: The polarity and solvating properties of the solvent can influence the reactivity and selectivity of the electrophilic substitution.

Optimization of Synthetic Procedures for Selective Production or Minimization of this compound

The control of process-related impurities is a critical aspect of pharmaceutical manufacturing. apexvia.com Optimization of the synthetic procedures for Loratadine is focused on maximizing the yield of the desired 8-chloro isomer while minimizing the formation of the 7-chloro and other impurities.

Strategies for Minimization:

Screening of Reaction Conditions: A systematic screening of chlorinating agents, catalysts, solvents, and temperatures can identify conditions that favor the formation of the 8-chloro isomer.

Controlled Addition of Reagents: The rate and order of addition of reagents can influence the local concentrations and reactivity, thereby affecting the product distribution.

Use of Protecting Groups: In some cases, the use of protecting groups on the substrate could be employed to block undesired reaction sites and enhance the regioselectivity of the chlorination.

Strategies for Selective Production (for reference standards):

Conversely, for the deliberate synthesis of this compound as a reference standard, the reaction conditions would be optimized to favor its formation. This could involve exploring conditions that are typically avoided in the production of Loratadine, such as using less selective reagents or altering the reaction temperature to favor the kinetic product if the 7-chloro isomer is formed under such conditions.

Advanced Purification and Isolation Techniques for this compound from Synthetic Batches and Complex Matrices

The removal of this compound from synthetic batches of Loratadine is crucial to meet the stringent purity requirements for APIs. Given the structural similarity between the two positional isomers, their separation can be challenging.

Crystallization:

Recrystallization is a primary method for the purification of Loratadine. apexvia.com The process relies on the differential solubility of the desired product and its impurities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, cooling rate), it is possible to selectively crystallize the Loratadine, leaving the this compound and other impurities in the mother liquor. The efficiency of this separation is dependent on the relative concentrations of the isomers and their co-crystallization tendencies.

Chromatographic Techniques:

For the isolation of high-purity this compound for use as a reference standard, and for the analytical determination of its presence in Loratadine batches, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most widely used analytical technique for the separation and quantification of Loratadine and its impurities. researchgate.net Developing a robust HPLC method with sufficient resolution to separate the 8-Dechloro-7-chloro isomer from Loratadine is a key aspect of quality control.

Preparative HPLC: For the isolation of larger quantities of the impurity, preparative HPLC is employed. This technique uses larger columns and higher flow rates to separate and collect fractions of the individual isomers.

Supercritical Fluid Chromatography (SFC): SFC can sometimes offer advantages in terms of speed and solvent consumption for the separation of closely related compounds and could be a viable technique for the purification of Loratadine from its isomers.

Table 2: Analytical and Purification Techniques

| Technique | Application | Key Considerations |

| Recrystallization | Bulk purification of Loratadine | Solvent selection, control of crystallization conditions |

| Analytical HPLC | Quantification of this compound impurity | Column chemistry, mobile phase composition, resolution |

| Preparative HPLC | Isolation of pure this compound for reference standards | Column loading, fraction collection |

| Supercritical Fluid Chromatography (SFC) | Potential alternative for preparative separation | Modifier selection, pressure and temperature optimization |

Advanced Analytical Characterization and Quantification of 8 Dechloro 7 Chloro Loratadine

Spectroscopic and Chromatographic Methods for Definitive Structural Elucidation of 8-Dechloro-7-chloro Loratadine (B1675096)

The definitive identification and structural elucidation of 8-Dechloro-7-chloro Loratadine, a positional isomer and potential impurity of Loratadine, necessitates the use of advanced analytical techniques. Differentiating it from other isomeric impurities, which share the same molecular formula and mass, is a significant analytical challenge that requires a combination of mass spectrometry, nuclear magnetic resonance, and other spectroscopic methods.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications for Isomeric Differentiation

Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical impurities. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition. With a molecular formula of C₂₂H₂₃ClN₂O₂, the compound has a monoisotopic mass of 382.1448 g/mol . HRMS can verify this mass with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental formula.

However, the primary challenge lies in distinguishing this compound from its positional isomers, which possess the identical molecular weight. Tandem mass spectrometry (MS/MS) is indispensable for this purpose. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) at m/z 383.1521 is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The position of the chlorine atom on the benzocycloheptapyridine ring significantly influences the fragmentation pathways. Differences in the relative abundances of specific fragment ions allow for unambiguous differentiation between the isomers. For instance, the cleavage patterns and resulting daughter ions will vary depending on whether the chlorine atom is at the 7, 9, or 10-position, providing a clear method for isomeric differentiation.

Table 1: Key Loratadine Isomers with Identical Molecular Mass

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1346602-19-4 | C₂₂H₂₃ClN₂O₂ | 382.88 |

| 8-Dechloro-9-chloro Loratadine | 109537-11-3 | C₂₂H₂₃ClN₂O₂ | 382.88 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

While MS/MS can differentiate isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive and most comprehensive structural assignment. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to map the complete covalent structure of the molecule.

For this compound, ¹H NMR is particularly crucial. The protons on the benzocycloheptapyridine ring system exhibit distinct chemical shifts and coupling patterns (multiplicity and coupling constants, J) that are highly sensitive to the position of the chlorine substituent. The substitution of a hydrogen atom at position 8 in Loratadine with a proton, and the relocation of the chlorine atom to position 7, creates a unique aromatic proton environment. Analysis of the splitting patterns allows for the unambiguous assignment of the chlorine atom to the C-7 position. Furthermore, ¹³C NMR spectroscopy confirms the number of unique carbon atoms and their chemical environments, with the carbon atom bonded to chlorine (C-7) showing a characteristic chemical shift.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for compound characterization. IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would exhibit characteristic absorption bands corresponding to:

C=O stretching: From the ethyl carbamate (B1207046) group, typically in the range of 1700-1720 cm⁻¹.

C-N stretching: Associated with the piperidine (B6355638) ring and the pyridine (B92270) moiety.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-H stretching: From the aromatic and aliphatic parts of the molecule.

C-Cl stretching: Typically found in the fingerprint region below 800 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system. The tricyclic benzocycloheptapyridine core of this compound is expected to produce a characteristic absorption spectrum, likely with maxima in the UV region. The precise position of the λmax may show a subtle shift compared to Loratadine and its other positional isomers due to the altered position of the chloro- substituent, which acts as an auxochrome.

Development and Validation of Robust Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound as an impurity in Loratadine drug substances or products require the development and validation of robust and sensitive analytical methods. Chromatographic techniques are the primary choice for this application.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of Loratadine and its related substances. These methods offer high resolution, sensitivity, and reproducibility for separating the main active pharmaceutical ingredient (API) from its impurities.

Method development for quantifying this compound focuses on achieving baseline separation from Loratadine and all other potential impurities. A typical method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution is often employed, where the mobile phase composition is changed over time to ensure the elution of all compounds with good peak shape. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Representative HPLC/UPLC Method Parameters for Loratadine Impurity Analysis

| Parameter | HPLC Specification | UPLC Specification |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 6.9) | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Column Temp. | 30 °C | 40 °C |

| Injection Vol. | 10 µL | 2 µL |

| Gradient | Time-dependent gradient from 30% to 70% B | Time-dependent gradient from 20% to 60% B |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the impurity profiling of volatile and semi-volatile organic compounds that may be present in pharmaceutical starting materials or intermediates. While HPLC is the primary method for analyzing non-volatile impurities like this compound, GC-MS is essential for a comprehensive impurity profile of the entire manufacturing process.

In this context, GC-MS analysis involves separating compounds in a high-temperature capillary column followed by detection using a mass spectrometer. The high separation efficiency of the gas chromatograph combined with the sensitive and specific detection of the mass spectrometer allows for the identification and quantification of trace-level impurities. This is critical for ensuring that no unexpected or potentially genotoxic impurities are carried over into the final drug substance.

Thin-Layer Chromatography (TLC) Applications for Preliminary Separation and Detection

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the preliminary separation and detection of impurities in pharmaceutical substances. nih.govresearchgate.net Its application in the analysis of loratadine and its related compounds, including positional isomers like this compound, offers a rapid and cost-effective method for initial screening and impurity profiling. The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase and the mobile phase. For compounds with high structural similarity, such as loratadine and its chloro-isomers, the selection of an appropriate chromatographic system is crucial for achieving adequate resolution.

The separation of loratadine and its impurities, including positional isomers, is typically achieved on silica (B1680970) gel 60 F254 plates. The choice of the mobile phase is critical and often consists of a mixture of solvents with varying polarities to optimize the separation. For the separation of loratadine and its related substances, various solvent systems can be employed. A common approach involves the use of a non-polar solvent in combination with a more polar solvent to modulate the retention factor (Rf) values of the compounds.

While specific Rf values for this compound are not extensively published, a representative TLC system for the separation of loratadine and its impurities could involve a mobile phase such as a mixture of n-hexane and ethyl acetate (B1210297). In such a system, the less polar this compound would be expected to have a slightly different Rf value compared to the official loratadine, allowing for their preliminary differentiation.

Table 1: Illustrative TLC Parameters for the Separation of Loratadine and this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | A mixture of n-hexane and ethyl acetate in a ratio of 70:30 (v/v) can be a starting point for method development. The polarity can be adjusted to optimize separation. |

| Application | Solutions of Loratadine and this compound reference standard are applied as separate spots or bands. |

| Development | The plate is developed in a saturated chromatographic chamber until the mobile phase front reaches a predetermined height. |

| Detection/Visualization | The spots can be visualized under UV light at 254 nm, where the compounds will appear as dark spots against a fluorescent background. libretexts.org Further visualization can be achieved using iodine vapor or specific spray reagents for chlorinated compounds. slideshare.net |

| Expected Outcome | Due to the difference in the position of the chlorine atom, a slight difference in polarity and, consequently, in the Rf values between Loratadine and this compound is anticipated, enabling their preliminary separation. |

It is important to note that TLC is primarily a qualitative or semi-quantitative tool in this context. For precise quantification, more advanced techniques such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry, or more commonly, High-Performance Liquid Chromatography (HPLC), are employed.

Application of this compound as a Pharmaceutical Reference Standard in Quality Control and Research

Pharmaceutical reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, and strength of a drug substance. epfl.chresearchgate.net The availability of a well-characterized reference standard for this compound is essential for the robust quality control of loratadine and for various research applications. libretexts.org

In quality control, the this compound reference standard is primarily used for the identification and quantification of this specific impurity in batches of loratadine API and finished pharmaceutical products. Regulatory bodies worldwide mandate strict control over impurities in drug substances, and positional isomers are often of particular concern due to their potential to have different pharmacological and toxicological profiles.

The primary application of the this compound reference standard in quality control is in chromatographic techniques such as HPLC. researchgate.netnih.govapexvia.comceu.es In a typical HPLC analysis for related substances in loratadine, a solution of the this compound reference standard is injected into the system to determine its retention time and response factor. This information is then used to:

Identify: The presence of a peak at the same retention time as the reference standard in the chromatogram of a loratadine sample provides evidence for the presence of the this compound impurity.

Quantify: By comparing the peak area of the impurity in the sample to the peak area of a known concentration of the reference standard, the amount of the impurity in the loratadine sample can be accurately determined. This is crucial for ensuring that the level of this impurity does not exceed the limits specified in pharmacopeias or by regulatory authorities.

Table 2: Role of this compound Reference Standard in Quality Control

| Quality Control Application | Description of Use |

| Impurity Profiling | The reference standard is used to develop and validate analytical methods, such as HPLC, capable of separating and quantifying this compound from the main loratadine peak and other potential impurities. ijbpas.comresearchgate.net |

| Method Validation | During the validation of an analytical method, the reference standard is used to assess parameters such as specificity, linearity, accuracy, and precision for the quantification of the this compound impurity. |

| Routine Batch Release Testing | In the routine analysis of loratadine drug substance and drug product, the reference standard is used as a marker to confirm the identity and to quantify the levels of the this compound impurity, ensuring that it is within the acceptable limits before the batch is released for public use. |

| Stability Studies | The reference standard is used to monitor the potential formation of the this compound impurity during stability studies of loratadine under various environmental conditions (e.g., temperature, humidity, light). |

| ANDA Filing | For generic drug manufacturers, the use of this reference standard is critical in the Abbreviated New Drug Application (ANDA) filing process to demonstrate that their product is bioequivalent and has a comparable impurity profile to the innovator product. epfl.ch |

In the realm of pharmaceutical research, the this compound reference standard can be utilized in several ways. It can be employed in toxicological studies to assess the potential adverse effects of this specific impurity. Furthermore, it can be used in structure-activity relationship (SAR) studies to understand how the position of the chlorine atom on the loratadine molecule influences its antihistaminic activity and receptor binding affinity. The availability of this pure impurity standard is also crucial for researchers developing novel synthetic routes for loratadine, as it allows them to monitor and control the formation of this and other related impurities.

Structure Activity Relationships Sar and Structure Metabolism Relationships Smr of Loratadine Analogs, Including 8 Dechloro 7 Chloro Loratadine

Impact of Halogen Substitution Patterns on the Molecular Interactions and Conformational Dynamics of Loratadine (B1675096) Scaffolds

In the parent loratadine molecule, the chlorine atom is at the 8-position. nih.gov In the isomeric impurity, 8-Dechloro-7-chloro Loratadine, this chlorine atom is shifted to the 7-position. pharmaffiliates.com This seemingly minor change in the halogen's location can have significant consequences:

Electronic Effects: The position of the electron-withdrawing chlorine atom affects the electron density distribution across the aromatic rings. This can alter key molecular interactions, such as π-π stacking with aromatic amino acid residues (e.g., tryptophan, phenylalanine) within the receptor's binding pocket. nih.gov

Steric Hindrance: The location of the halogen can influence the preferred conformation of the entire tricyclic system. A change in position from C8 to C7 can alter the way the molecule fits into a binding site, potentially strengthening or weakening its affinity.

Conformational Stability: The loratadine scaffold exhibits helical chirality, a type of chirality that arises from the molecule's non-planar, screw-shaped structure. nih.gov While loratadine itself interconverts between its enantiomeric forms at room temperature, modifications to the scaffold can affect the energy barrier for this interconversion. nih.gov The substitution pattern, including the placement of halogens, can influence this dynamic behavior, which may be relevant for enantiomer-specific interactions with the H1 receptor. nih.govnih.gov Studies on related compounds have shown that halogen substitution patterns can toggle receptor selectivity and specificity. researchgate.net

Research on loratadine analogs has demonstrated that rigidifying the core structure can lead to enantiomer-dependent differences in antihistamine activity, highlighting the importance of conformational dynamics. nih.govnih.gov Therefore, the shift of the chlorine atom in this compound likely impacts its conformational preferences and its binding mode at the H1 receptor compared to loratadine.

Computational Chemistry and Molecular Modeling Approaches for Predicting Biological Activity and Metabolic Fate of this compound

Computational modeling serves as a powerful tool for investigating and predicting the properties of molecules like this compound, offering insights that can be difficult to obtain through experimental methods alone. researchgate.net Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to understand the fundamental reactive properties of loratadine and its derivatives. researchgate.net

These computational approaches can be applied to predict the biological activity and metabolic fate of this compound in several ways:

Molecular Docking: This technique simulates the interaction between a ligand (e.g., this compound) and a biological target, typically a protein receptor like the H1 receptor. nih.govbeilstein-journals.org By calculating the binding energy and analyzing the binding pose, docking studies can predict the affinity of the compound for the receptor. beilstein-journals.org This allows for a direct comparison between the binding of loratadine and its isomer to the H1 receptor, helping to explain potential differences in their antihistamine activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. beilstein-journals.org By analyzing a set of known loratadine analogs, a QSAR model could be developed to predict the activity of this compound based on its specific structural features (descriptors).

Metabolism Prediction: Loratadine undergoes extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6. chemicalbook.comdrugbank.com Computational models can predict which sites on the this compound molecule are most susceptible to metabolic attack (e.g., oxidation). DFT calculations can identify regions of high reactivity, suggesting likely points for enzymatic modification. researchgate.net This helps in predicting the metabolic profile of the impurity and identifying its potential metabolites.

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Simulating the binding to the Histamine (B1213489) H1 receptor. | Prediction of binding affinity and comparison with Loratadine. nih.gov |

| DFT Calculations | Determining electronic properties and local reactivity. | Identification of sites prone to metabolic attack. researchgate.net |

| MD Simulations | Analyzing conformational dynamics and stability in a solvent. | Understanding molecular flexibility and interactions with water. researchgate.net |

Influence of Piperidine (B6355638) Ring Modifications and Ethoxycarbonyl Group on the Physico-Chemical Properties and Biological Recognition of Loratadine Analogs

Beyond the core tricyclic system, the piperidine ring and its N-ethoxycarbonyl substituent are crucial for the activity and properties of loratadine.

The ethoxycarbonyl group is a key feature distinguishing loratadine from its primary active metabolite, desloratadine (B1670295). chemicalbook.comnih.gov This group significantly influences the molecule's physico-chemical properties:

Lipophilicity: The ester group increases the lipophilicity (fat-solubility) of loratadine, which affects its absorption, distribution, and ability to cross cell membranes.

Metabolic Handle: This group serves as the primary site for metabolism. During first-pass metabolism in the liver, the ethoxycarbonyl group is cleaved to form desloratadine, which is a more potent H1 receptor antagonist than loratadine itself. drugbank.comnih.gov Therefore, loratadine can be considered a prodrug of desloratadine.

Receptor Interaction: The presence of the bulky, neutral carbamate (B1207046) group in loratadine, as opposed to the basic secondary amine in desloratadine, alters how the molecule interacts with the H1 receptor and other biological targets. chemicalbook.com

The piperidine ring acts as a critical linker, connecting the tricyclic core to the ethoxycarbonyl group and orienting it in three-dimensional space. Modifications to this ring have a profound impact on biological recognition:

Steric and Electronic Influence: The size and shape of the piperidine ring are important for fitting into the binding pocket. Quantum chemistry calculations on related molecules have shown that the piperidine ring has a significant influence on the steric and electronic properties of the entire structure, which in turn affects chemical stability and reactivity. researchgate.net

Drug Design Strategy: In medicinal chemistry, modifying the piperidine ring is a common strategy for optimizing the properties of a lead compound. Systematic modifications, such as introducing bridges to constrain the ring's conformation, can be used to probe the steric constraints of a receptor's binding site and potentially enhance affinity. nih.gov

For this compound, both the piperidine ring and the ethoxycarbonyl group are expected to play roles identical to those in loratadine, governing its prodrug nature, metabolic activation to the corresponding desloratadine analog, and the general orientation of the molecule for receptor binding.

Comparative Analysis of this compound with Other Loratadine-Related Compounds and Isomeric Impurities

This compound is one of several possible positional isomers that can arise as impurities during the synthesis of loratadine. nih.gov While these isomers share the same molecular formula and weight, the different placement of the chlorine atom on the benzocycloheptapyridine ring system distinguishes them chemically and can lead to different biological and toxicological profiles. A comparative analysis highlights these subtle but important structural differences.

The table below compares this compound with the active pharmaceutical ingredient (API), loratadine, and other known chloro-substituted positional isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Chlorine Position |

| Loratadine | 79794-75-5 | C₂₂H₂₃ClN₂O₂ | 382.88 | 8-Chloro |

| This compound | 1346602-19-4 | C₂₂H₂₃ClN₂O₂ | 382.88 | 7-Chloro |

| 8-Dechloro-9-chloro Loratadine | 109537-11-3 | C₂₂H₂₃ClN₂O₂ | 382.88 | 9-Chloro |

| 8-Dechloro-10-chloro Loratadine | 1346605-16-0 | C₂₂H₂₃ClN₂O₂ | 382.88 | 10-Chloro |

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comsynthinkchemicals.comsimsonpharma.comaxios-research.com

As shown, all listed compounds are isomeric impurities of loratadine. The key differentiator is the chlorine atom's attachment point on the aromatic portion of the tricyclic ring. This distinction is critical for analytical chemistry, where methods like High-Performance Liquid Chromatography (HPLC) are developed to separate and quantify these impurities from the main API. nih.gov The relative retention time in a chromatogram is unique for each isomer, allowing for their identification and control within regulatory limits.

From a structure-activity perspective, the different chlorine positions would be expected to alter the molecule's interaction with the H1 receptor, as discussed in section 5.1. Similarly, the altered electronic landscape of the aromatic ring could influence the rate and profile of metabolic reactions. Therefore, while chemically very similar, this compound and other positional isomers are distinct chemical entities that must be monitored and controlled in the final drug substance.

Preclinical Pharmacological Exploration of 8 Dechloro 7 Chloro Loratadine Mechanism Focused Studies

In Vitro Receptor Binding Profiling of 8-Dechloro-7-chloro Loratadine (B1675096), with Emphasis on Histamine (B1213489) H1 Receptor Affinity and Selectivity

There is no publicly available scientific literature or data detailing the in vitro receptor binding profile of 8-Dechloro-7-chloro Loratadine. Consequently, its binding affinity (Kᵢ) and selectivity for the histamine H1 receptor, or any other receptor, have not been characterized.

For the parent compound, Loratadine, and its active metabolite, Desloratadine (B1670295), such studies have been fundamental in establishing their mechanism of action as potent and selective H1 receptor antagonists. For instance, Desloratadine has demonstrated a high affinity for the H1 receptor. However, it is crucial to note that these findings cannot be extrapolated to this compound without specific experimental validation.

Table 1: Histamine H1 Receptor Binding Affinity of Loratadine and Related Compounds (Illustrative - Data for this compound is Not Available)

| Compound | Receptor | Binding Affinity (Kᵢ) | Source |

| This compound | Histamine H1 | Data Not Available | N/A |

| Loratadine | Histamine H1 | Varies by study | hres.ca |

| Desloratadine | Histamine H1 | Higher than Loratadine | researchgate.netnih.gov |

This table is for illustrative purposes to show the type of data that is currently unavailable for this compound.

Investigation of Cellular Pathway Modulation by this compound in Relevant Biological Systems

No studies have been published that investigate the effects of this compound on cellular pathways, such as signal transduction or enzyme activity in relevant biological systems.

Research on Loratadine has indicated that beyond H1 receptor antagonism, it may modulate inflammatory pathways. For example, some studies suggest Loratadine can inhibit the release of inflammatory mediators from mast cells and basophils. It is unknown if this compound shares any of these properties.

Assessment of Enzyme Inhibition or Activation Potential of this compound in Molecular Assays

There is no available data on the potential of this compound to inhibit or activate key enzymes, such as the cytochrome P450 (CYP) isoenzymes involved in drug metabolism.

Studies on Loratadine have detailed its metabolism by CYP3A4 and CYP2D6 and its potential for drug-drug interactions through enzyme inhibition. The inhibitory profile of this compound on these or other enzymes remains uninvestigated.

Table 2: Cytochrome P450 Inhibition Profile (Illustrative - Data for this compound is Not Available)

| Compound | CYP Isozyme | Inhibition (IC₅₀) | Source |

| This compound | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Data Not Available | N/A |

| Loratadine | CYP2C19 | ~0.76 µM | nih.gov |

| Loratadine | CYP2D6 | ~8.1 µM | nih.gov |

This table is for illustrative purposes to show the type of data that is currently unavailable for this compound.

Perspectives and Future Research Directions for 8 Dechloro 7 Chloro Loratadine

Elucidation of Complete Metabolic Pathways for 8-Dechloro-7-chloro Loratadine (B1675096) in Diverse Biological Systems

The metabolic profile of a drug and its impurities is fundamental to understanding their efficacy and safety. Loratadine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, to form its major active metabolite, desloratadine (B1670295) (DL). nih.govresearchgate.net Studies have identified several CYP isoenzymes involved in Loratadine's metabolism, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19, with CYP3A4 playing a major role. nih.govresearchgate.net The primary metabolic pathways for Loratadine include decarboethoxylation to desloratadine and subsequent hydroxylation of both the parent drug and desloratadine. nih.gov

For 8-Dechloro-7-chloro Loratadine, the metabolic pathways have not been explicitly elucidated. However, based on the known metabolism of Loratadine, several predictive metabolic routes can be hypothesized. The presence and position of the chloro substituent on the tricyclic ring system may influence the rate and regioselectivity of metabolism.

Future research should focus on:

In vitro metabolism studies: Utilizing human liver microsomes and recombinant CYP enzymes to identify the specific isoforms responsible for the metabolism of this compound. This would involve incubation of the compound with these biological systems and subsequent analysis of metabolite formation.

Metabolite identification and characterization: Employing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and structurally elucidate the metabolites formed.

Comparative metabolism studies: Comparing the metabolic profiles of this compound with that of Loratadine and other positional isomers to understand the influence of halogen substitution on metabolic pathways and rates.

In silico metabolic prediction: Using computational models to predict potential sites of metabolism and the metabolites that may be formed. These predictions can then be validated through in vitro experiments.

A comprehensive understanding of the metabolic fate of this compound is essential for a complete safety assessment, as its metabolites could potentially have their own pharmacological or toxicological profiles.

Application of Advanced Spectroscopic and Structural Biology Techniques for Comprehensive Target Interaction Analysis

The interaction of a small molecule with its biological target is the foundation of its pharmacological effect. For Loratadine, its primary target is the histamine (B1213489) H1 receptor, where it acts as an inverse agonist. nih.gov Advanced analytical techniques are crucial for characterizing such interactions.

Spectroscopic data for this compound, including ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from commercial suppliers, providing a baseline for its structural confirmation. However, a deeper understanding of its interaction with biological targets requires more sophisticated approaches.

Future research should involve:

High-resolution NMR spectroscopy: Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can be used to study the binding of this compound to the H1 receptor or other potential off-targets, providing information on the binding epitope.

X-ray crystallography: Co-crystallization of this compound with its target protein(s) would provide a high-resolution, three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.

Molecular docking and molecular dynamics simulations: Computational approaches can be used to model the interaction of this compound with the H1 receptor and other potential targets. nih.govacademicjournals.orgacademicjournals.org These simulations can predict binding affinities and identify key amino acid residues involved in the interaction, guiding further experimental studies.

Surface Plasmon Resonance (SPR): This technique can be employed to measure the kinetics of binding (association and dissociation rates) of this compound to its target, providing a more dynamic view of the interaction.

By applying these advanced techniques, a comprehensive picture of the molecular interactions of this compound can be obtained, which is crucial for understanding its potential pharmacological activity.

Development of Novel Synthetic Routes to Precisely Control Impurity Formation or Generate Specific Analogs for Structure-Function Studies

The synthesis of Loratadine and its analogs has been extensively studied, with various routes developed to improve yield and reduce byproducts. drpress.orgnih.govdrpress.org These synthetic strategies often involve the construction of the tricyclic core followed by the introduction of the piperidine (B6355638) side chain. drpress.org However, the regioselective synthesis of specific positional isomers like this compound presents a significant challenge.

The controlled synthesis of this impurity is essential for its use as a reference standard in analytical methods and for enabling detailed pharmacological and toxicological evaluation.

Future research in this area should focus on:

Regioselective halogenation strategies: Developing synthetic methods that allow for the precise and controlled introduction of a chlorine atom at the C7 position of the benzocycloheptapyridine core, while the C8 position remains unsubstituted. This could involve the use of specific directing groups or tailored catalytic systems.

Synthesis of key intermediates: The synthesis of the appropriately substituted tricyclic ketone precursor is a critical step. drpress.org Research into novel methods for the preparation of 7-chloro-5,6-dihydro-11H-benzo researchgate.netsynthinkchemicals.comcyclohepta[1,2-b]pyridin-11-one would be highly valuable.

Exploration of convergent synthetic routes: Designing synthetic pathways where the chlorinated tricyclic core and the piperidine side chain are synthesized separately and then coupled in a later step. This could offer greater flexibility and control over the final structure.

Development of purification methods: Establishing efficient chromatographic or crystallization techniques to isolate this compound from potential isomeric impurities that may form during the synthesis.

The development of robust and scalable synthetic routes will not only provide a reliable source of this compound for research purposes but also contribute to a better understanding of impurity formation during the manufacturing of Loratadine.

Exploration of Structure-Function Relationships Beyond Classical Histamine Receptor Antagonism for Loratadine Impurities

While Loratadine is a highly selective H1 receptor antagonist, there is growing interest in the potential off-target activities of drugs and their impurities. nih.gov Understanding the broader pharmacological profile of this compound is crucial for a comprehensive risk assessment.

The shift of the chloro group from the C8 to the C7 position could significantly alter the molecule's electronic and steric properties, potentially leading to interactions with other biological targets.

Future research directions include:

Histamine H1 receptor binding and functional assays: Quantitatively determining the binding affinity and functional activity (agonist, antagonist, or inverse agonist) of this compound at the H1 receptor to understand how the change in chlorine position affects its primary pharmacological activity.

Broad-panel off-target screening: Utilizing commercially available screening platforms to test this compound against a wide range of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. criver.com

Investigation of potential anti-inflammatory or anticancer activities: Given that Loratadine has been reported to have anti-inflammatory and anticancer properties, it would be pertinent to investigate if this compound shares or possesses enhanced activity in these areas. nih.gov

Structure-activity relationship (SAR) studies: Synthesizing a series of halogenated Loratadine analogs with varying halogen substituents and positions to establish a clear SAR for both on-target and off-target activities. This would provide valuable insights into the molecular determinants of activity and selectivity. nih.gov

By exploring the pharmacology of this compound beyond its expected interaction with the H1 receptor, a more complete understanding of its potential biological effects can be achieved. This knowledge is not only important for the safety assessment of Loratadine but could also uncover novel pharmacological properties of this class of compounds.

Q & A

Basic Research Questions

Q. How can researchers validate the purity of synthesized 8-Dechloro-7-chloro Loratadine?

- Methodological Answer: Thin-layer chromatography (TLC) is a primary tool for assessing purity. Compare the synthesized compound's Rf value to a reference standard under identical solvent conditions. Use UV visualization or iodine staining for detection. Quantify impurities via HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm. Ensure consistency with published retention times and spectral data (e.g., IR, NMR) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Adopt OSHA HCS guidelines:

- Use fume hoods for weighing and synthesis to avoid inhalation (GHS08 hazard).

- Wear nitrile gloves and lab coats to prevent skin contact (GHS07/GHS05 classification).

- Store in airtight containers away from oxidizing agents.

- Emergency procedures: For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention .

Q. How should researchers design a baseline stability study for this compound under varying pH conditions?

- Methodological Answer: Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS and quantify remaining parent compound using a validated calibration curve (R² ≥ 0.995). Include control samples to account for solvent interference .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across species?

- Methodological Answer: Conduct interspecies comparative studies using microsomal incubation (liver S9 fractions from rodents, canines, and primates). Measure metabolic half-life (t½) and identify species-specific cytochrome P450 isoforms via inhibition assays (e.g., ketoconazole for CYP3A4). Validate findings with in vivo pharmacokinetic models, adjusting for protein binding and clearance rates .

Q. How can researchers elucidate the environmental fate of this compound in aquatic systems?

- Methodological Answer: Perform a tiered assessment:

- Lab-scale: Simulate hydrolysis (pH 7–9, 25°C) and photodegradation (UV-A light, 365 nm) in synthetic water matrices.

- Field-scale: Deploy passive samplers in wastewater effluent to measure bioaccumulation factors (BAFs) in fish.

- Use high-resolution mass spectrometry (HRMS) to identify transformation products and assess ecotoxicity via Daphnia magna acute toxicity assays .

Q. What advanced analytical techniques differentiate this compound from its structural analogs?

- Methodological Answer: Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to compare fragmentation patterns. Pair with X-ray crystallography for conformational analysis, focusing on halogen positioning in the pyridine ring. Cross-validate using computational chemistry (DFT calculations for bond dissociation energies) .

Data Analysis & Reporting Guidelines

Q. How should researchers address variability in bioassay results for this compound’s H1-receptor antagonism?

- Methodological Answer: Apply robust statistical normalization:

- Normalize data to positive controls (e.g., loratadine) in each assay plate.

- Use Grubbs’ test to identify outliers and repeat experiments with triplicate technical replicates.

- Report IC50 values with 95% confidence intervals and ANOVA for inter-assay comparisons .

Q. What frameworks ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer: Adopt a Design of Experiments (DoE) approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.